molecular formula C9H11N B3023001 1-Methylindoline CAS No. 824-21-5

1-Methylindoline

Cat. No.: B3023001
CAS No.: 824-21-5
M. Wt: 133.19 g/mol
InChI Key: FIRXFHJQGIIJDB-UHFFFAOYSA-N
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Description

1-Methylindoline is a heterocyclic organic compound with the molecular formula C9H11N It is a derivative of indoline, where a methyl group is attached to the nitrogen atom

Scientific Research Applications

1-Methylindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other materials.

Safety and Hazards

1-Methylindoline is an irritating, potentially toxic organic compound . It has a strong unpleasant odor . The safety data sheet suggests that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

1-Methylindoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form complexes with proteins, influencing their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving protein kinases. For example, this compound can modulate the activity of protein kinase C, which plays a role in regulating cell growth and differentiation . Furthermore, this compound can impact gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound has been found to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell growth and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindoline can be synthesized through several methods. One common approach involves the alkylation of indoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 1-methylindole. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

1-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXFHJQGIIJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237064
Record name 1H-Indole, dihydromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88475-55-2
Record name 1H-Indole, dihydromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088475552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, dihydromethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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